Daturametelin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

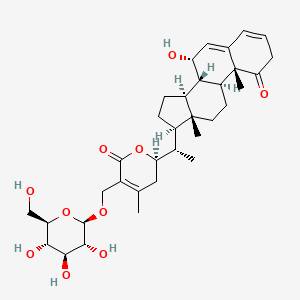

Daturametelin I is a bioactive compound isolated from the seeds of Datura metel, a plant widely used in traditional herbal medicine. This compound belongs to the withanolide class, which are highly oxygenated natural products with significant biological activitiesDatura metel has been traditionally used for treating various ailments such as cough, asthma, pain, convulsions, psoriasis, and rheumatism .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the metabolism and chemical transformations of withanolides.

Biology: Daturametelin I exhibits significant anti-inflammatory and antiproliferative activities, making it a subject of interest in biological research.

Medicine: It has potential therapeutic applications in treating conditions like psoriasis, rheumatoid arthritis, and certain cancers due to its bioactive properties.

Industry: The compound’s antimicrobial and antioxidant properties make it useful in developing natural preservatives and health supplements

Mécanisme D'action

Target of Action

Daturametelin I, a withanolide compound, primarily targets the peroxisome proliferator-activated receptor (PPAR) signaling pathway . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been reported to show anti-inflammatory and anti-proliferative activities . Specifically, it can inhibit cell proliferation, induce apoptosis, and decrease the release of pro-inflammatory cytokines . These effects contribute to its potential therapeutic applications in conditions such as psoriasis .

Orientations Futures

Daturametelin I, along with other withanolides, has shown potential in the treatment of various conditions due to its anti-inflammatory and anti-proliferative activities . Future research could focus on further elucidating the metabolic pathways of this compound and its potential therapeutic applications .

Analyse Biochimique

Biochemical Properties

Daturametelin I plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo hydroxylation and methylation metabolism . The compound also interacts with phase II metabolic enzymes, such as glucuronidation and sulfation enzymes, which facilitate its biotransformation and excretion . These interactions highlight the compound’s ability to modulate enzymatic activities and influence metabolic pathways.

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It has demonstrated significant anti-inflammatory and anti-proliferative activities . In particular, this compound has shown cytotoxic activity against certain cancer cell lines, such as MDA-MB-435 and SW-620 . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific proteins and enzymes, leading to enzyme inhibition or activation . This compound also affects gene expression by modulating transcription factors and signaling pathways. These molecular interactions contribute to its pharmacological effects, including anti-inflammatory and cytotoxic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound undergoes metabolic transformations, resulting in the formation of various metabolites . These metabolites may exhibit different biological activities, contributing to the compound’s overall pharmacological profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent pharmacological activities . At lower doses, it may show beneficial effects, such as anti-inflammatory and cytotoxic activities. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation and methylation reactions, leading to the formation of various metabolites . These metabolic transformations are facilitated by specific enzymes, such as cytochrome P450 enzymes. Additionally, phase II metabolic enzymes, including glucuronidation and sulfation enzymes, play a crucial role in the compound’s biotransformation and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms play a crucial role in determining the compound’s pharmacological effects and its interactions with cellular components.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Daturametelin I is typically isolated from the seeds of Datura metel. The seeds are first dried and then subjected to extraction using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Datura metel seeds. The seeds are processed in bulk, and the extraction is carried out using industrial-grade solvents. The crude extract is then subjected to multiple purification steps, including filtration, solvent evaporation, and chromatographic separation, to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Daturametelin I undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated metabolites.

Methylation: Methylation reactions can produce methylated derivatives of this compound.

Glucuronidation and Sulfation: These phase II metabolic reactions are common for withanolides, leading to the formation of glucuronide and sulfate conjugates.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Methylation: Methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Glucuronidation and Sulfation: Enzymatic reactions involving glucuronosyltransferases and sulfotransferases.

Major Products:

- Hydroxylated metabolites

- Methylated derivatives

- Glucuronide and sulfate conjugates

Comparaison Avec Des Composés Similaires

- Daturataturin A

- N-trans-feruloyltyramine

- Cannabisin F

Uniqueness: Daturametelin I is unique due to its specific hydroxylation and methylation patterns, which contribute to its distinct biological activities and metabolic fate .

Propriétés

IUPAC Name |

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5-6,13,17,20-25,27-30,32,35-36,38-40H,7-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPXDCPRHDFPTL-UWOSJZGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)CC=C5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)CC=C5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the main metabolic pathways of Daturametelin I in rats?

A1: The study by [] found that this compound undergoes significant metabolism in rats, primarily through hydroxylation and methylation. [] A new methylated metabolite, 27α-methoxy-(22R)-22,26-epoxy-27-[(β-D-glucopyranosyl)oxy]ergosta-2,4,6,24-tetraene-1,26-dione (daturametelin L), was identified. [] This suggests that these metabolic pathways play a key role in the processing of this compound in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.